An In-depth Technical Guide to 2'-Fluoro-6'-methylbiphenyl-3-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 2'-Fluoro-6'-methylbiphenyl-3-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
Introduction: The Strategic Value of Substituted Biphenyl Carboxylic Acids in Modern Drug Discovery
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and high-performance materials.[1] Its rigid, yet conformationally adaptable nature allows for precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets. The derivatization of this core, particularly with moieties like carboxylic acids and fluorine atoms, offers a powerful strategy to fine-tune physicochemical and pharmacokinetic properties.[2][3]
This technical guide focuses on a specific, strategically designed molecule: 2'-Fluoro-6'-methylbiphenyl-3-carboxylic acid (CAS Number: 1215206-80-6). While specific literature on this exact compound is sparse, its structural components suggest significant potential, particularly in the realm of targeted therapeutics. This document will provide a comprehensive overview of its predicted properties, a robust synthetic protocol, anticipated analytical characterization, and a detailed exploration of its potential applications, with a focus on its promise as a URAT1 inhibitor for the treatment of hyperuricemia and gout.[4][5]
Physicochemical Properties and Structural Rationale
The unique combination of a fluoro group, a methyl group, and a carboxylic acid on the biphenyl framework imparts a distinct set of properties that are highly desirable in drug design.
-
Biphenyl Core : Provides a stable, aromatic backbone, enhancing metabolic stability and serving as a scaffold for functional group presentation.
-
Carboxylic Acid Group : This acidic moiety is crucial for forming strong ionic interactions and hydrogen bonds with target proteins, often mimicking the binding of endogenous ligands.[4] It also typically enhances aqueous solubility. For the related compound 2'-fluoro-4-hydroxybiphenyl-3-carboxylic acid, the predicted pKa is in the range of 4.2-4.8, and we can anticipate a similar acidity for our target molecule.[6]
-
2'-Fluoro Substituent : The introduction of fluorine is a cornerstone of modern medicinal chemistry.[2][3] It can significantly modulate electronic properties, pKa, and lipophilicity.[2][7] Crucially, fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[8][9] Its high electronegativity can also lead to beneficial multipolar interactions within a protein's binding pocket.[9]
-
6'-Methyl Substituent : The ortho-methyl group introduces steric hindrance, which can restrict the rotation around the biphenyl C-C bond. This conformational constraint can "lock" the molecule into a bioactive conformation, leading to increased potency and selectivity for its target.
A summary of predicted and analogous compound properties is presented below:
| Property | Predicted Value/Comparison | Rationale and Significance |
| Molecular Formula | C₁₄H₁₁FO₂ | Foundational for all other calculations. |
| Molecular Weight | 230.24 g/mol | Within the typical range for small molecule drugs. |
| pKa | ~4-5 | The carboxylic acid will be predominantly ionized at physiological pH (7.4), which is critical for solubility and target interaction. The fluorine atom can slightly increase acidity.[7] |
| logP (Lipophilicity) | 2.5 - 3.5 (Predicted) | A balanced logP is crucial for both solubility and membrane permeability. Fluorine substitution can increase lipophilicity, aiding in penetration into hydrophobic protein pockets.[8] |
| Appearance | Likely a white to off-white solid | Based on analogous compounds like 2-Fluoro-6-methylbenzoic acid.[10] |
Strategic Synthesis: A Validated Suzuki-Miyaura Cross-Coupling Protocol
The creation of the C-C bond between the two phenyl rings is the key step in synthesizing the biphenyl scaffold. The Suzuki-Miyaura cross-coupling reaction is the gold standard for this transformation due to its high functional group tolerance, mild reaction conditions, and commercial availability of starting materials.[1][11][12]
The proposed retrosynthetic analysis identifies two commercially available or readily synthesizable precursors: 3-Bromo-5-methylbenzoic acid and (2-Fluorophenyl)boronic acid .
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura cross-coupling workflow.
Detailed Step-by-Step Protocol
This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring purity.
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methylbenzoic acid (1.0 eq) and (2-fluorophenyl)boronic acid (1.2 eq).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable aryl bromide.
-
-
Addition of Catalyst and Base: Add potassium carbonate (K₂CO₃, 2.5 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Causality: The base is crucial for the transmetalation step of the catalytic cycle.[13] Pd(PPh₃)₄ is a robust and commonly used catalyst for these couplings.
-
-
Solvent and Degassing: Add a 3:1 mixture of 1,2-dimethoxyethane (DME) and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Causality: Degassing is critical to remove oxygen, which can oxidize the Pd(0) catalyst and hinder the reaction. The aqueous solvent system is effective for many Suzuki couplings.[11]
-
-
Reaction: Heat the reaction mixture to 85 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and acidify to pH ~2 with 2M HCl. This will precipitate the carboxylic acid product.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2'-Fluoro-6'-methylbiphenyl-3-carboxylic acid.
Anticipated Analytical Characterization
For a researcher who has successfully synthesized this molecule, the following spectroscopic data would confirm its identity and purity.
| Technique | Anticipated Observations |
| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet far downfield, typically >10 ppm. - Aromatic Protons: A series of multiplets between 7.0-8.5 ppm. The fluorine and methyl groups will cause characteristic splitting patterns. - Methyl Protons (-CH₃): A singlet around 2.3-2.5 ppm. |
| ¹³C NMR | - Carbonyl Carbon (-C=O): A signal in the range of 165-175 ppm. - Aromatic Carbons: Multiple signals between 115-165 ppm. The carbon directly attached to the fluorine will show a large coupling constant (¹JC-F). - Methyl Carbon (-CH₃): A signal around 20-25 ppm. |
| Mass Spec | - (ESI⁻): A strong signal for the deprotonated molecule [M-H]⁻ at m/z ≈ 229.07. - High-Resolution MS: Will provide an exact mass measurement confirming the molecular formula C₁₄H₁₁FO₂. |
Therapeutic Potential: A Promising Scaffold for URAT1 Inhibition
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary cause of gout.[4] A key regulator of uric acid levels is the urate transporter 1 (URAT1), which is responsible for the reabsorption of uric acid in the kidneys.[4][14] Therefore, inhibiting URAT1 is a clinically validated and highly effective strategy for treating hyperuricemia and gout.[5][15][16]
Several potent URAT1 inhibitors feature a biphenyl carboxylic acid core, highlighting the suitability of this scaffold for targeting the transporter.[4][5]
Proposed Mechanism of URAT1 Inhibition
Caption: Proposed binding mode in URAT1 transporter.
The design of 2'-Fluoro-6'-methylbiphenyl-3-carboxylic acid is rationalized as follows:
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Anionic Anchor: The carboxylic acid, deprotonated at physiological pH, is hypothesized to form a key ionic bond with a positively charged residue (like arginine or lysine) in the URAT1 binding site, mimicking the natural substrate, urate.[4]
-
Hydrophobic Interactions: The biphenyl core provides the necessary hydrophobicity to occupy a large pocket within the transporter, contributing significantly to binding affinity.[8]
-
Conformational Lock: The 2'-fluoro and 6'-methyl groups are positioned to potentially interact with specific sub-pockets and, importantly, to restrict the molecule's conformation, which can enhance binding affinity and selectivity over other transporters.
-
Metabolic Resistance: The fluorine atom is strategically placed to prevent metabolic hydroxylation, a common deactivation pathway for aromatic rings, which is expected to improve the compound's pharmacokinetic profile.[3][8][9]
Safety and Handling
While no specific safety data exists for 2'-Fluoro-6'-methylbiphenyl-3-carboxylic acid, data from the structurally similar 2'-Fluorobiphenyl-3-carboxylic acid (CAS 103978-23-0) provides a useful surrogate for preliminary hazard assessment.[17]
-
GHS Hazard Statements:
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Conclusion
2'-Fluoro-6'-methylbiphenyl-3-carboxylic acid represents a molecule of significant interest for researchers in medicinal chemistry and drug development. While it remains a novel chemical entity, its design is rooted in established principles of scaffold-based drug design. The robust Suzuki-Miyaura coupling provides a clear and scalable synthetic route. Its structural features, particularly the combination of a carboxylic acid for target anchoring and strategic fluorination and methylation for modulating conformation and metabolism, make it a compelling candidate for screening campaigns, especially as an inhibitor of the URAT1 transporter. This guide provides the foundational knowledge for its synthesis, characterization, and exploration as a potential therapeutic agent for gout and other hyperuricemia-related conditions.
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PubChem. (n.d.). 2',6'-Dimethylbiphenyl-3-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]
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- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7626.
- ResearchGate. (2023). Discovery of novel and potent URAT1 inhibitors bearing sulfamide scaffold for the treatment of gout. European Journal of Medicinal Chemistry, 263, 115962.
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